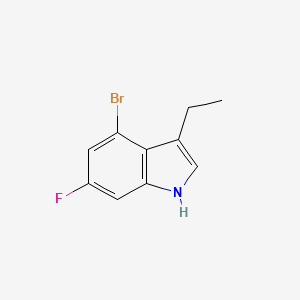
4-Bromo-3-ethyl-6-fluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-ethyl-6-fluoro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethyl-6-fluoro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the following steps can be employed:
Bromination: Introduction of the bromine atom at the 4-position of the indole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Ethylation: Introduction of the ethyl group at the 3-position through alkylation reactions using ethyl halides.
Fluorination: Introduction of the fluorine atom at the 6-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-ethyl-6-fluoro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products Formed
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-3-ethyl-6-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethyl-6-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Lacks the ethyl and fluorine substituents, making it less versatile in certain applications.
3-Ethylindole: Lacks the bromine and fluorine substituents, affecting its reactivity.
6-Fluoroindole:
Uniqueness
4-Bromo-3-ethyl-6-fluoro-1H-indole is unique due to the combination of bromine, ethyl, and fluorine substituents on the indole ring.
Properties
Molecular Formula |
C10H9BrFN |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
4-bromo-3-ethyl-6-fluoro-1H-indole |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-9-4-7(12)3-8(11)10(6)9/h3-5,13H,2H2,1H3 |
InChI Key |
YRIINUDJTKEBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


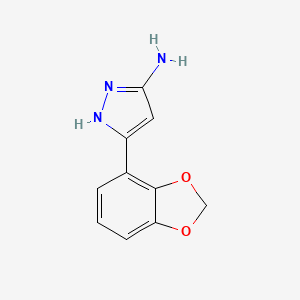
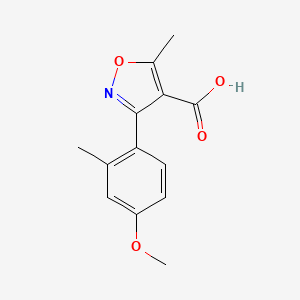
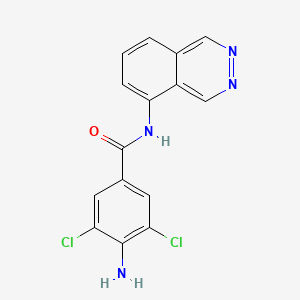
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)

![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
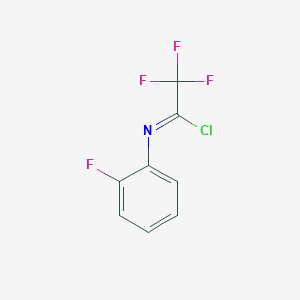
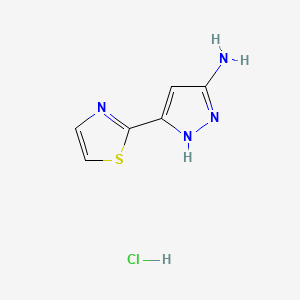
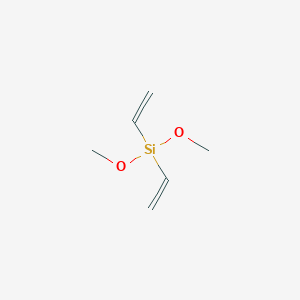
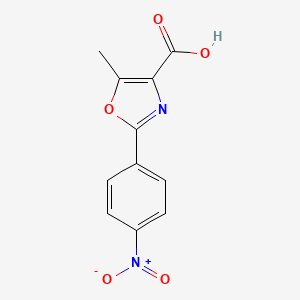
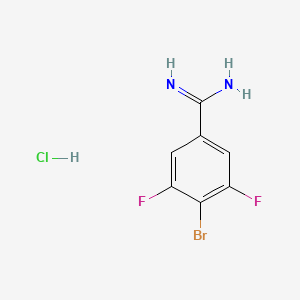
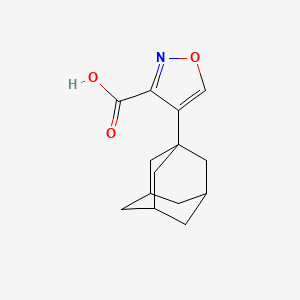
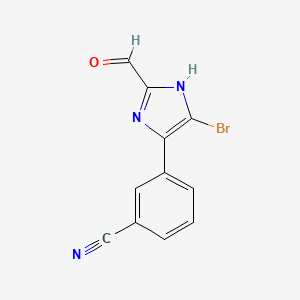
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
